Lorediplon

Overview

Description

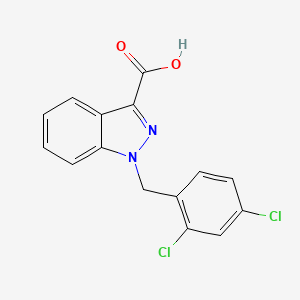

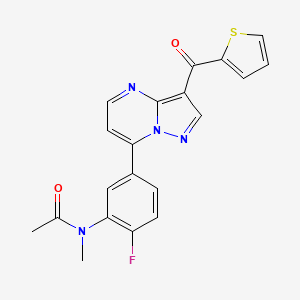

Lorediplon is a nonbenzodiazepine of the pyrazolopyrimidine family . It is currently under clinical evaluation as a treatment for insomnia . It selectively binds to the α1 subunit of the GABA A receptor .

Molecular Structure Analysis

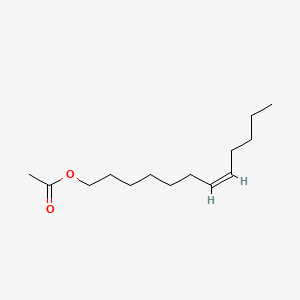

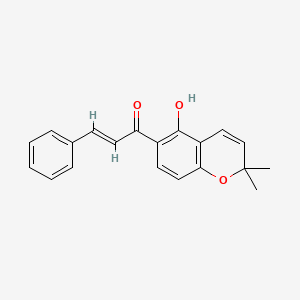

The molecular formula of this compound is C20H15FN4O2S . It has a molar mass of 394.42 g·mol−1 .

Chemical Reactions Analysis

This compound acts on the GABA A receptor and has shown potent sedative effects in animals . It has much less potent activity on inhibition of muscular tone .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 394.42 . It should be stored at 0-4°C for short term (days to weeks), or -20°C for long term (months) .

Scientific Research Applications

GABAA Modulator Drug for Treatment of Insomnia

Lorediplon is a new drug under clinical evaluation, acting on the GABAA receptor and selectively binds to the α1 subunit. It has shown promise in treating insomnia, with studies indicating potent sedative effects and minimal impact on muscular tone. Unlike existing Z-drugs (Zolpidem, Zaleplon, and Eszopiclone), this compound has not shown tolerance development after continuous use and presents a low risk of amnesia, hangover effects, or physical dependence. Clinical studies have revealed a quick absorption rate and a dose-related linear profile, with a maximal concentration around 2 hours post-administration. In comparison to Zolpidem, this compound maintained sleep for a longer duration and improved sleep quality. EEG recordings in mice indicated that this compound-induced sleep is more physiological and less fragmented. The drug also demonstrated an excellent safety profile, with a comparable number of adverse events to Zolpidem, positioning it as a potential best-in-class hypnotic for insomnia and related disorders (d’ Aniello, Santos, & Guglietta, 2015).

Mechanism of Action

Target of Action

Lorediplon is a novel non-benzodiazepine hypnotic drug that acts as a modulator of the GABAA receptor . It selectively binds to the α1 subunit of the GABAA receptor . The GABAA receptor is an ionotropic receptor and ligand-gated ion channel which plays a major role in inhibitory neurotransmission in the brain.

Mode of Action

This compound, by binding to the α1 subunit of the GABAA receptor, enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) on GABAA receptors . This results in increased chloride ion influx leading to hyperpolarization of the neuron. This hyperpolarization makes the neurons less likely to fire, thus decreasing neuronal excitability and leading to the sedative effects observed .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic system. By modulating the GABAA receptor, this compound enhances the inhibitory effects of GABA in the central nervous system. This results in a decrease in neuronal excitability and produces a calming effect, which can help to induce sleep .

Pharmacokinetics

After oral administration, this compound is rapidly absorbed from the gastrointestinal tract, reaching maximum plasma concentrations at approximately 2 hours . The pharmacokinetic profile of this compound is dose-related and linear . This compound is mainly metabolized through CYP3A4, and four major metabolites have been identified across a range of species .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of GABAA receptor activity, leading to decreased neuronal excitability. In animals, this compound has shown potent sedative effects and much less potent activity on inhibition of muscular tone . The sleep induced by this compound is less fragmented and more physiological than that induced by Zolpidem .

Future Directions

Lorediplon is currently under clinical evaluation and has the potential to become the best-in-class GABA A acting hypnotic and a major player in the treatment of insomnia and related disorders . A Phase IIa clinical trial is being carried out to test the efficacy, safety, and tolerability profile of this compound in adult patients with insomnia disorder .

Biochemical Analysis

Biochemical Properties

Lorediplon plays a significant role in biochemical reactions by modulating the GABA(_A) receptor. It interacts with the α1 subunit of the GABA(_A) receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid), the primary inhibitory neurotransmitter in the central nervous system . This interaction leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability .

Cellular Effects

This compound exerts potent sedative effects on various types of cells, particularly neurons. It influences cell function by enhancing GABAergic transmission, which leads to decreased neuronal activity . This modulation of GABA(_A) receptors affects cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to induce sleep with minimal next-day hangover effects and low risk of physical dependence .

Molecular Mechanism

At the molecular level, this compound binds selectively to the α1 subunit of the GABA(_A) receptor . This binding enhances the receptor’s affinity for GABA, leading to increased chloride ion influx and hyperpolarization of neurons . The resulting inhibition of neuronal activity contributes to the sedative and hypnotic effects of this compound. Additionally, this compound does not significantly affect muscular tone, making it a promising candidate for treating insomnia without causing muscle relaxation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and sustained effects over time. Preclinical in vivo studies have shown that this compound maintains its sedative effects without the development of tolerance after five days of continuous daily treatment . The drug’s stability and low risk of degradation contribute to its consistent efficacy in inducing sleep .

Dosage Effects in Animal Models

This compound exhibits dose-dependent effects in animal models. Higher doses of this compound result in more pronounced sedative effects, while lower doses produce milder sedation . No significant toxic or adverse effects have been observed at therapeutic doses, and the drug has shown a low risk of physical dependence and next-day hangover effects .

Metabolic Pathways

This compound is primarily metabolized through the cytochrome P450 enzyme CYP3A4 . Four major metabolites have been identified: monohydroxy this compound, N-desmethyl this compound, N-desacetyl this compound, and N-desmethyl and N-desacetyl this compound . These metabolites are formed through oxidation and demethylation reactions, and this compound is unlikely to cause significant induction or inhibition of the P450 system .

Transport and Distribution

After oral administration, this compound is rapidly absorbed from the gastrointestinal tract and reaches maximum plasma concentrations within approximately two hours . The drug is distributed throughout the body, with a particular affinity for the central nervous system due to its ability to cross the blood-brain barrier . This compound is transported and localized within neurons, where it exerts its sedative effects .

Subcellular Localization

This compound is primarily localized within the synaptic cleft, where it interacts with the GABA(_A) receptors on the postsynaptic membrane . This subcellular localization is crucial for its function as a modulator of GABAergic transmission. The drug’s targeting to specific compartments within neurons ensures its efficacy in enhancing inhibitory neurotransmission and promoting sleep .

Properties

IUPAC Name |

N-[2-fluoro-5-[3-(thiophene-2-carbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN4O2S/c1-12(26)24(2)17-10-13(5-6-15(17)21)16-7-8-22-20-14(11-23-25(16)20)19(27)18-4-3-9-28-18/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPOCLFSADOXBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=C(C=CC(=C1)C2=CC=NC3=C(C=NN23)C(=O)C4=CC=CS4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238684 | |

| Record name | Lorediplon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917393-39-6 | |

| Record name | Lorediplon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917393-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lorediplon [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917393396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lorediplon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOREDIPLON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VKU6Z23NSY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

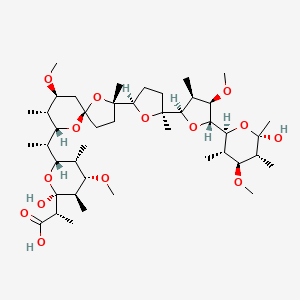

![2-((6-carboxy-4,5-dihydroxy-3-methoxytetrahydro-2H-pyran-2-yl)oxy)-14-hydroxy-8a,10a-bis(hydroxymethyl)-14-(3-methoxy-3-oxopropyl)-1,4,4a,6,6a,17b,19b,21b-octamethyl-16-oxo-2,3,4,4a,4b,5,6,6a,6b,7,8,8a,8b,9,10,10a,14,16,17,17a,17b,18,19,19a,19b,20,21,21a,21b,22,23,23a-dotriacontahydro-1H-benzo[9,10]piceno[3,4-a]furo[3,4-j]xanthene-1-carboxylic acid](/img/structure/B1675059.png)